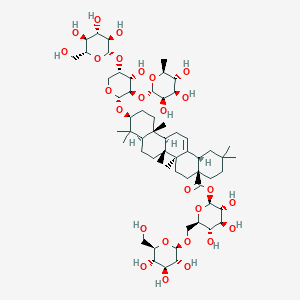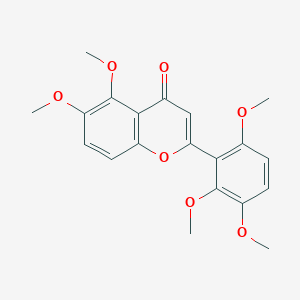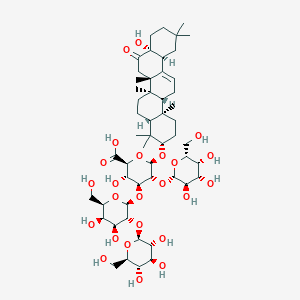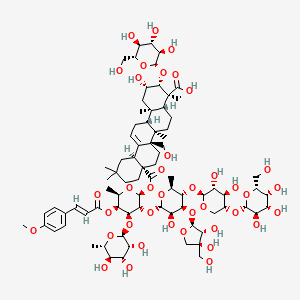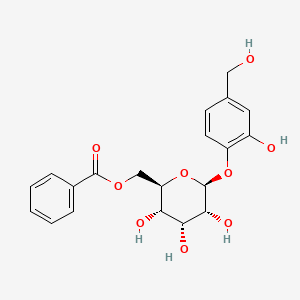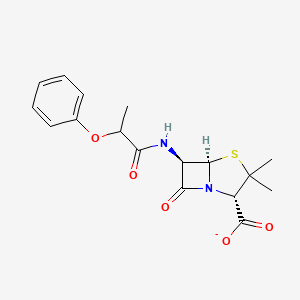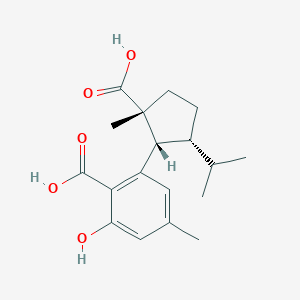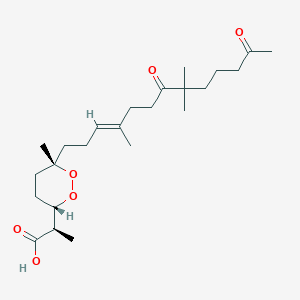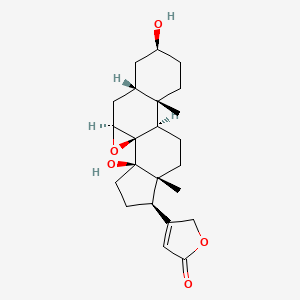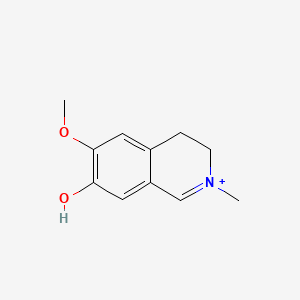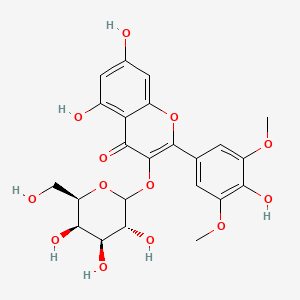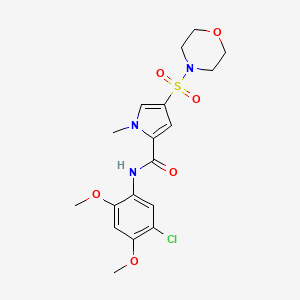
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide is an aromatic amide.
科学的研究の応用
1. Cannabinoid Receptor Interactions
Research conducted by Landsman et al. (1997) and Shim et al. (2002) investigated the interactions of compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, with the human cannabinoid CB1 receptor. These studies provided insight into the role of such compounds as inverse agonists in cannabinoid receptor systems, which is crucial for understanding their potential therapeutic applications in conditions influenced by these receptors (Landsman et al., 1997); (Shim et al., 2002).
2. Synthesis and Evaluation in Chemical Compounds
Several studies, such as those by Hirota et al. (1978), Thomas et al. (2016), and Fatima et al. (2013), have focused on the synthesis and evaluation of chemical compounds incorporating N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These research efforts contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Hirota et al., 1978); (Thomas et al., 2016); (Fatima et al., 2013).
3. Development of Analytical Methods
Research by Laganà et al. (2002) involved the development of analytical methods for the determination of various compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, in environmental samples. This research is significant for monitoring and controlling the presence of these compounds in the environment (Laganà et al., 2002).
4. Studies in Molecular and Medicinal Chemistry
A variety of studies, including those by Pojer and Rae (1972), Srivastava et al. (2007), and Kato et al. (1992), have explored the synthesis and molecular interactions of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These studies provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Pojer & Rae, 1972); (Srivastava et al., 2007); (Kato et al., 1992).
特性
製品名 |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide |
|---|---|
分子式 |
C18H22ClN3O6S |
分子量 |
443.9 g/mol |
IUPAC名 |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide |
InChI |
InChI=1S/C18H22ClN3O6S/c1-21-11-12(29(24,25)22-4-6-28-7-5-22)8-15(21)18(23)20-14-9-13(19)16(26-2)10-17(14)27-3/h8-11H,4-7H2,1-3H3,(H,20,23) |
InChIキー |
VLPRMMGHNKGZLN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl)S(=O)(=O)N3CCOCC3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



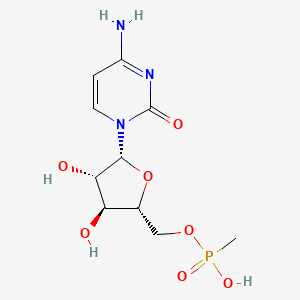
![(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione](/img/structure/B1261942.png)
